(2E)-3-(1,3-benzodioxol-5-yl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(1,3-BENZODIOXOL-5-YL)-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-PROPEN-1-ONE is a complex organic compound that features a benzodioxole group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the Benzodioxole Group: This can be achieved through the cyclization of catechol with formaldehyde.
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The final step involves coupling the benzodioxole and indole groups through a propenone linkage, often using a base-catalyzed aldol condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,3-BENZODIOXOL-5-YL)-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(1,3-BENZODIOXOL-5-YL)-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-PROPEN-1-ONE is studied for its potential as a building block in organic synthesis and its reactivity in various chemical transformations.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules and its potential as a bioactive agent.
Medicine
In medicine, the compound could be explored for its pharmacological properties, including potential therapeutic effects and mechanisms of action.
Industry
In industrial applications, (E)-3-(1,3-BENZODIOXOL-5-YL)-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-PROPEN-1-ONE might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-PROPEN-1-ONE would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1,3-BENZODIOXOL-5-YL)-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-PROPEN-1-ONE: shares structural similarities with other compounds containing benzodioxole and indole groups.
(E)-3-(1,3-BENZODIOXOL-5-YL)-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-PROPEN-1-ONE: can be compared to compounds like (E)-3-(1,3-BENZODIOXOL-5-YL)-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-PROPEN-1-ONE and (E)-3-(1,3-BENZODIOXOL-5-YL)-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-PROPEN-1-ONE.
Uniqueness
The uniqueness of (E)-3-(1,3-BENZODIOXOL-5-YL)-1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-PROPEN-1-ONE lies in its specific combination of functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C19H17NO3 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(2-methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C19H17NO3/c1-13-10-15-4-2-3-5-16(15)20(13)19(21)9-7-14-6-8-17-18(11-14)23-12-22-17/h2-9,11,13H,10,12H2,1H3/b9-7+ |
InChI Key |
QDFJHHQFCJOBSS-VQHVLOKHSA-N |
Isomeric SMILES |
CC1CC2=CC=CC=C2N1C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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